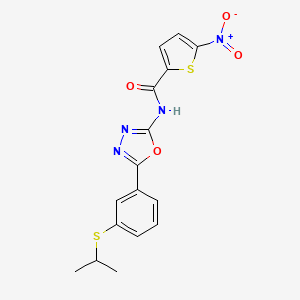

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-[5-(3-propan-2-ylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O4S2/c1-9(2)25-11-5-3-4-10(8-11)15-18-19-16(24-15)17-14(21)12-6-7-13(26-12)20(22)23/h3-9H,1-2H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYCLRNNHWZSROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Oxadiazole Ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

Introduction of the Nitrothiophene Moiety: This step involves nitration of a thiophene derivative, followed by coupling with the oxadiazole intermediate.

Attachment of the Isopropylthio Group: This can be done via a substitution reaction using an appropriate thiol reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound comprises:

-

1,3,4-oxadiazole ring : Known for stability and participation in electrophilic substitution or nucleophilic displacement reactions.

-

3-(Isopropylthio)phenyl group : A thioether moiety prone to oxidation or alkylation.

-

5-Nitrothiophene-2-carboxamide : A nitro-substituted heterocycle with potential for reduction or electrophilic aromatic substitution.

2.1. Oxadiazole Ring Formation

The 1,3,4-oxadiazole core is synthesized via cyclization of a hydrazide intermediate. For example:

-

Precursor : 3-(3-Isopropylthiophenyl)acrylohydrazide.

-

Reagents : Carbon disulfide (CS₂) and potassium hydroxide (KOH) under reflux in ethanol .

-

Mechanism : Cyclodehydration forms the oxadiazole-thiol intermediate, followed by S-alkylation.

Reaction Conditions

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Cyclization | CS₂, KOH, ethanol, 6h reflux | 5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazole-2-thiol | 75–85% |

2.2. S-Alkylation of Oxadiazole-Thiol

The thiol group undergoes nucleophilic substitution with isopropyl halides:

-

Electrophile : Isopropyl bromide or iodide.

-

Product : 5-(3-(Isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl scaffold.

Example Reaction

2.3. Carboxamide Coupling

The 5-nitrothiophene-2-carboxamide moiety is introduced via amide bond formation:

-

Activation : 5-Nitrothiophene-2-carboxylic acid is converted to its acid chloride (e.g., using thionyl chloride).

-

Coupling : Reacted with the oxadiazole amine under Schotten-Baumann conditions .

Reaction Scheme

3.1. Thioether Oxidation

The isopropylthio group can oxidize to sulfoxide or sulfone under controlled conditions:

-

Oxidizing agents : H₂O₂ (mild) or m-CPBA (strong).

Example

3.2. Nitro Group Reduction

The 5-nitro group on thiophene is reducible to an amine:

Application : Potential for generating bioactive analogs.

Stability and Degradation

-

Photodegradation : The nitro group may undergo photolytic cleavage under UV light.

-

Hydrolysis : The carboxamide bond is stable under neutral conditions but hydrolyzes in strong acidic/basic media.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features and possible biological activities.

Materials Science: The compound’s electronic properties make it a candidate for use in organic electronics and optoelectronic devices.

Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, enabling comparative analysis of substituent effects and bioactivity.

Thiazole-Based Nitrothiophene Carboxamides

Compound 7 (N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide)

- Structure : Thiazole ring substituted with methyl and phenyl groups.

- Molecular Formula : C₁₅H₁₁N₃O₃S₂.

- Key Features : The phenyl group enhances aromatic stacking interactions, while the methyl group may sterically hinder target binding.

- Synthesis : Synthesized via HATU-mediated coupling (42% purity after purification) .

N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide

- Structure : Thiazole ring with 3,5-difluorophenyl group.

- Molecular Formula : C₁₄H₇F₂N₃O₃S₂.

- Key Features : Fluorine atoms enhance metabolic stability and membrane penetration.

- Purity : 99.05% (indicating superior synthetic efficiency vs. trifluoromethyl analog) .

Oxadiazole-Based Derivatives

N-((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide

N-(Substituted Phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Structure : Oxadiazole linked to tetrahydropyrimidine via a methoxy bridge.

- Key Features : The nitrophenyl group on oxadiazole may enhance redox activity, relevant for antidiabetic applications.

- Synthesis : Microwave-assisted methods improve yield and purity vs. conventional heating .

Structural and Functional Comparison Table

Key Insights from Comparative Analysis

Substituent Impact on Bioactivity :

- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance target binding but may reduce solubility.

- Lipophilic groups (isopropylthio, cyclopropyl) improve membrane permeability but risk off-target interactions.

Synthetic Efficiency :

- HATU-mediated coupling is standard for carboxamide formation but yields variable purity (42–99%) .

- Microwave-assisted synthesis (e.g., for tetrahydropyrimidine derivatives) offers higher reproducibility .

Structural-Activity Trends: Thiazole-based analogs exhibit higher antibacterial potency, possibly due to better fit in bacterial enzyme pockets.

Biological Activity

N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a complex organic compound that belongs to the oxadiazole family. This compound exhibits a unique molecular structure characterized by the presence of an oxadiazole moiety, a nitrothiophene group, and an isopropylthio-substituted phenyl ring. The combination of these functional groups suggests potential for diverse biological activities.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 922076-64-0 |

| Molecular Formula | C₁₆H₁₄N₄O₄S₂ |

| Molecular Weight | 390.4 g/mol |

Antimicrobial Activity

- Mechanism of Action : Compounds containing oxadiazole rings have been shown to exhibit significant antimicrobial properties. The presence of the isopropylthio group may enhance the compound's interaction with microbial targets, leading to increased efficacy against various pathogens.

- Research Findings : Studies indicate that derivatives of oxadiazoles demonstrate broad-spectrum activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown promising results in inhibiting bacterial growth in vitro .

Antioxidant Activity

Oxadiazole derivatives are recognized for their antioxidant properties. Research has demonstrated that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. For example, studies involving related oxadiazole compounds have shown significant antioxidant activity through various assays, including the CUPRAC (cupric acid-reducing antioxidant capacity) assay .

Anticancer Potential

- Cell Line Studies : Preliminary studies on similar oxadiazole derivatives have indicated potential anticancer activity against various cancer cell lines. In vitro tests showed that these compounds could induce apoptosis in cancer cells, particularly pancreatic cancer cell lines .

- Mechanism of Action : The anticancer effects are believed to be mediated through multiple pathways, including the inhibition of key enzymes involved in cancer cell proliferation and survival .

Enzyme Inhibition

Research has highlighted the enzyme inhibitory properties of oxadiazole derivatives. For instance, studies have reported significant inhibition of enzymes such as cholinesterases and glucosidases by related compounds, indicating potential therapeutic applications in managing conditions like diabetes and neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various oxadiazole derivatives, including those structurally similar to this compound. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin against common pathogens such as Escherichia coli and Staphylococcus aureus .

Case Study 2: Antioxidant Properties

In a comparative study assessing the antioxidant capabilities of several oxadiazole compounds, one derivative demonstrated remarkable free radical scavenging ability, significantly outperforming common antioxidants like ascorbic acid in the CUPRAC assay . This suggests that this compound could be a valuable candidate for further antioxidant research.

Q & A

Basic: What synthetic routes are available for preparing N-(5-(3-(isopropylthio)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide, and how is its structure validated?

Methodological Answer:

The compound can be synthesized via cyclization reactions typical of 1,3,4-oxadiazole derivatives. A plausible route involves:

- Step 1: Condensation of 5-nitrothiophene-2-carboxylic acid with a hydrazine derivative to form a thiosemicarbazide intermediate.

- Step 2: Cyclization using reagents like iodine and triethylamine in DMF, which facilitates sulfur elimination and oxadiazole ring formation .

- Step 3: Introduction of the 3-(isopropylthio)phenyl group via nucleophilic substitution or coupling reactions.

Structural Validation:

- 1H/13C NMR confirms functional groups and connectivity (e.g., nitro group at δ ~7.5–8.5 ppm for aromatic protons) .

- Single-crystal X-ray diffraction resolves stereoelectronic effects and planar arrangements of the oxadiazole and thiophene rings .

Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?

Methodological Answer:

Initial screenings should focus on:

- Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing nitrothiophene carboxamides’ known antibacterial properties .

- Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

- Enzymatic Inhibition: Testing against bacterial targets like DNA gyrase or acetylcholinesterase, given structural similarities to narrow-spectrum antibacterials .

Advanced: How do substituents on the phenyl and oxadiazole rings influence bioactivity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies require systematic modifications:

- Phenyl Ring Modifications: Introduce electron-withdrawing (e.g., -NO₂, -CF₃) or donating groups (e.g., -OCH₃) at the 3-position to alter electron density and binding affinity. For example, fluorophenyl analogs (e.g., Compound 11 in ) show enhanced antibacterial potency.

- Oxadiazole Substituents: Replace isopropylthio with methylthio or arylthio groups to evaluate steric and electronic effects on target engagement .

- Nitrothiophene Core: Compare with non-nitrated analogs to assess the nitro group’s role in redox-mediated activity .

Data Interpretation: Use computational docking (e.g., AutoDock) to correlate substituent effects with binding energies to target proteins.

Advanced: What mechanistic strategies can elucidate this compound’s antibacterial mode of action?

Methodological Answer:

- Gene Knockout Studies: Test efficacy against bacterial strains with deleted target genes (e.g., gyrA for DNA gyrase) .

- Resistance Development: Serial passaging in sub-MIC concentrations to identify mutations conferring resistance, followed by whole-genome sequencing.

- Metabolic Profiling: LC-MS-based metabolomics to track changes in bacterial metabolic pathways (e.g., folate biosynthesis) upon treatment.

- Fluorescence Quenching: Monitor interactions with bacterial enzymes using tryptophan fluorescence quenching assays .

Advanced: How can contradictory NMR data during structural elucidation be resolved?

Methodological Answer:

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Tautomerism: Use variable-temperature NMR to detect equilibrium between thione/thiol forms in the oxadiazole ring .

- Dynamic Effects: Employ 2D NMR (e.g., NOESY) to identify through-space couplings obscured in 1D spectra .

- Impurity Interference: Combine with HPLC-MS to isolate and characterize byproducts, especially from cyclization steps .

Basic: What solvent systems and purification techniques optimize yield and purity?

Methodological Answer:

- Reaction Solvents: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance cyclization efficiency .

- Precipitation: Adjust pH to 8–9 with ammonia to precipitate intermediates, minimizing side-product formation .

- Recrystallization: Use DMSO/water (2:1) or ethanol/water mixtures for high-purity crystals .

Advanced: How does the nitro group’s position on the thiophene ring affect electronic properties and reactivity?

Methodological Answer:

- Computational Analysis: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density distribution and predict sites for electrophilic/nucleophilic attack .

- Electrochemical Studies: Cyclic voltammetry to quantify redox potentials, correlating nitro group reduction with antibacterial activity .

- Comparative Synthesis: Synthesize analogs with nitro groups at the 3- or 4-positions and compare reactivity in alkylation or hydrolysis reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.